![molecular formula C21H16BrN3O2S B2591298 3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434291-59-5](/img/structure/B2591298.png)

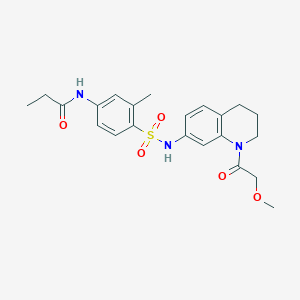

3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes several cyclic structures, which are likely to contribute to its stability and may influence its reactivity. The presence of the bromophenyl group could make the compound susceptible to reactions involving aromatic substitution .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The amine group could participate in acid-base reactions, the bromine atom in the bromophenyl group could be involved in electrophilic aromatic substitution reactions, and the various ring structures could undergo addition or substitution reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Activities

Research has explored the synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives, highlighting their significant antimicrobial and antiproliferative activities. The structural manipulation of these compounds, particularly through the introduction of various substituents, has been a key focus to enhance their therapeutic potential. For instance, the modification of key functional groups has been shown to directly influence the activity spectrum against various microbial strains and cancer cell lines. The exploration of structure-activity relationships (SAR) has been instrumental in identifying derivatives with potent biological activities, thus underscoring the therapeutic promise of these compounds in developing new antimicrobial agents and cancer therapeutics. Notably, the synthesis methodologies adopted in these studies, including multicomponent reactions and modifications at specific positions of the thieno[2,3-b]pyridine core, have paved the way for generating a diverse array of derivatives with enhanced biological activities.

- Synthesis and antimicrobial activity of thieno[2,3-b]pyridine derivatives are explored, with some compounds showing promising results against microbial strains (Gad-Elkareem et al., 2011).

- The antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines against cancer cell lines, including studies on structure-activity relationships to enhance therapeutic efficacy (van Rensburg et al., 2017).

Synthesis and Structural Analysis

Significant efforts have been made in the synthesis of novel thieno[2,3-b]pyridine derivatives, employing multicomponent reactions to introduce various functional groups. The structural elucidation of these compounds, particularly through X-ray crystallography, has provided valuable insights into their molecular configurations, facilitating the exploration of their potential applications in medicinal chemistry.

- Development of a novel method for the synthesis of functionalized thieno[2,3-b]pyridines, with X-ray structural analysis providing insights into their molecular structures (Dyachenko et al., 2019).

Anticancer Activity

Research on thieno[2,3-b]pyridine derivatives has also focused on their anticancer potential, with several studies reporting the synthesis and evaluation of these compounds for their antiproliferative activity against various cancer cell lines. The identification of derivatives with potent activity highlights the potential of these compounds in the development of new anticancer therapies.

- Evaluation of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives for their antiproliferative activity, identifying compounds with potent activity against cancer cell lines (Hung et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-amino-N-(4-bromophenyl)-8-(furan-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2S/c22-11-6-8-12(9-7-11)24-20(26)19-18(23)17-16(15-5-2-10-27-15)13-3-1-4-14(13)25-21(17)28-19/h2,5-10H,1,3-4,23H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIYWTOJJVJNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)NC5=CC=C(C=C5)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2591219.png)

![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2591223.png)

![2-Furyl[6-(2-furyl)-3-pyridinyl]methanone](/img/structure/B2591229.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2591232.png)

![(E)-N-[1-(3,4-Diethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591234.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)

![1-(2-Chlorophenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2591236.png)